Human α7 nAChR Antagonist Potency: 2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide Versus the Prototypical Antagonist Methyllycaconitine
2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide demonstrates measurable antagonist activity at human α7 nAChR with an IC₅₀ of 21,000 nM (21 µM) in a Ca²⁺/Fluo-4 flux assay using GH3 cells expressing the human receptor . This activity places the compound approximately 10,000-fold weaker than the prototypical competitive α7 antagonist methyllycaconitine (MLA), which exhibits an IC₅₀ of approximately 2 nM against the same receptor subtype . The ~10,000-fold potency differential indicates that 2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide occupies a distinct potency tier suitable for applications where sub-micromolar α7 blockade is not required—for example, as a screening tool compound for selectivity profiling or as a starting scaffold for medicinal chemistry optimization. Importantly, the GH3 cell-based Ca²⁺/Fluo-4 assay provides a functional (rather than binding-only) readout, confirming that the compound acts as a functional antagonist rather than merely a silent binder .
| Evidence Dimension | α7 nAChR antagonist activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 21,000 nM (21 µM) |
| Comparator Or Baseline | Methyllycaconitine (MLA): IC₅₀ ≈ 2 nM |
| Quantified Difference | ~10,000-fold weaker than MLA |
| Conditions | Human α7 nAChR expressed in GH3 cells; Ca²⁺/Fluo-4 functional antagonist assay |
Why This Matters
The quantified antagonist potency at a clinically relevant CNS target establishes a verifiable benchmark differentiating this compound from α7-inactive structural analogs, enabling informed selection for neuropharmacology screening cascades.
- [1] BindingDB. BDBM50025040: Antagonist activity at human alpha7 nAChR expressed in GH3 cells by Ca²⁺/Fluo-4 assay, IC₅₀ = 2.10E+4 nM. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50025040 View Source
- [2] ChEBI. (2024). Methyllycaconitine (CHEBI:43931): IC₅₀ = 2 nM for α7 nAChR. European Bioinformatics Institute. Retrieved from https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:43931 View Source
